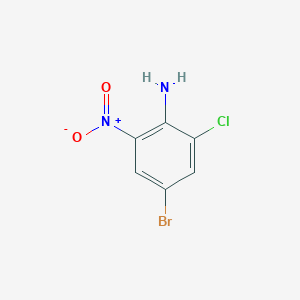

4-Bromo-2-chloro-6-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJHDXGYFMAJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540985 | |

| Record name | 4-Bromo-2-chloro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34033-41-5 | |

| Record name | 4-Bromo-2-chloro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-chloro-6-nitroaniline IUPAC name and structure

An In-depth Technical Guide to 4-Bromo-2-chloro-6-nitroaniline

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a proposed synthetic route, and standard characterization protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is a substituted aromatic amine with bromine, chlorine, and nitro functional groups attached to the aniline core.

-

IUPAC Name: this compound

-

CAS Number: 34033-41-5[1]

-

Molecular Formula: C₆H₄BrClN₂O₂[1]

-

Synonyms: 2-Chloro-4-bromo-6-nitroaniline, 4-Bromo-2-chloro-6-nitro-phenylamine[1]

Structure:

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 251.46 g/mol | PubChem[1][2] |

| XLogP3 | 2.9 | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 71.8 Ų | PubChem[2] |

| Exact Mass | 249.91447 Da | PubChem[2] |

Proposed Synthesis Protocol

A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the halogenation and nitration of anilines and their derivatives. A common strategy involves the protection of the amino group, followed by sequential electrophilic aromatic substitution, and finally deprotection.

A potential starting material for this synthesis is 4-bromo-2-chloroaniline. The synthesis would then proceed via nitration.

Proposed Reaction Scheme:

4-Bromo-2-chloroaniline → this compound

Detailed Hypothetical Protocol:

-

Protection of the Amine Group (Acetylation):

-

In a round-bottom flask, dissolve 1 mole of 4-bromo-2-chloroaniline in glacial acetic acid.

-

Slowly add 1.1 moles of acetic anhydride to the solution while stirring.

-

Gently reflux the mixture for 1-2 hours to ensure complete formation of the acetanilide derivative.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water to precipitate the acetylated product.

-

Filter the precipitate, wash with cold water until neutral, and dry to obtain 4-bromo-2-chloroacetanilide.

-

-

Nitration:

-

In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10°C in an ice bath.

-

Dissolve the dried 4-bromo-2-chloroacetanilide in a minimal amount of concentrated sulfuric acid, cooling the mixture in an ice-salt bath to 0-5°C.

-

Slowly add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10°C with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the crude 4-bromo-2-chloro-6-nitroacetanilide.

-

Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

-

-

Deprotection (Hydrolysis):

-

Suspend the crude 4-bromo-2-chloro-6-nitroacetanilide in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the final product, this compound.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

-

Characterization Protocols

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

-

Melting Point Determination: A sharp melting point range for the recrystallized product indicates high purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups. Expected peaks would include N-H stretching for the amine (around 3300-3500 cm⁻¹), C-N stretching, aromatic C=C stretching, and characteristic peaks for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹) and C-X (C-Br, C-Cl) bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR would show distinct signals for each carbon atom in the molecule, providing further structural confirmation.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, as well as a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the general characterization process for this compound.

Caption: Proposed synthetic workflow for this compound.

Caption: General workflow for the characterization of the final product.

References

In-Depth Technical Guide: 4-Bromo-2-chloro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-6-nitroaniline, a halogenated nitroaromatic compound. Due to the limited availability of experimental data in peer-reviewed literature, this document primarily consolidates information from chemical supplier databases and computational predictions. The guide covers the compound's chemical and physical properties, a plausible synthetic route with a detailed experimental protocol for a closely related isomer, and its current understanding within the broader context of chemical synthesis. At present, there is no specific information available in the public domain regarding its involvement in signaling pathways or its direct application in drug development.

Chemical and Physical Properties

This compound is a substituted aniline with the chemical formula C₆H₄BrClN₂O₂.[1] Its molecular structure consists of a benzene ring substituted with a bromine atom at position 4, a chlorine atom at position 2, a nitro group at position 6, and an amino group at position 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 34033-41-5 | [1][2][] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [1][2] |

| Molecular Weight | 251.47 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| Appearance | White to off-white crystalline powder (predicted) | [5] |

| Purity | ≥96% (as offered by suppliers) | [1] |

| Storage Conditions | Room temperature, protected from light, under inert atmosphere | [1][6] |

| Computed XLogP3 | 2.9 | [4] |

| Computed Hydrogen Bond Donor Count | 1 | [4] |

| Computed Hydrogen Bond Acceptor Count | 4 | [4] |

| Computed Rotatable Bond Count | 1 | [4] |

| Computed Exact Mass | 249.91447 Da | [4] |

| Computed Topological Polar Surface Area | 71.8 Ų | [4] |

| Computed Heavy Atom Count | 12 | [4] |

Note: Most physical properties such as melting point, boiling point, and solubility are not experimentally determined in available literature and are therefore omitted. The data presented are primarily from computational predictions and supplier specifications.

Synthesis and Experimental Protocols

While a specific protocol for the target molecule is absent, a detailed procedure for the synthesis of a closely related isomer, 2-Bromo-6-chloro-4-nitroaniline from 2-chloro-4-nitroaniline, is available and can serve as a methodological reference.[7][8] This reaction demonstrates a typical electrophilic aromatic substitution on a substituted aniline.

Reference Experimental Protocol: Synthesis of 2-Bromo-6-chloro-4-nitroaniline

This protocol is for the synthesis of an isomer and should be adapted and optimized for the synthesis of this compound.

Materials and Reagents:

-

2-chloro-4-nitroaniline

-

Potassium bromide (KBr)

-

Acetic acid (AcOH)

-

Water (H₂O)

-

ZnAl-BrO₃-Layered Double Hydroxides (LDHs) (as a brominating agent)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel (200-300 mesh)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A solution of 2-chloro-4-nitroaniline (2 mmol, 345 mg) and potassium bromide (1.2 mmol, 143 mg) is prepared in a 10 mL solvent mixture of acetic acid and water (9:1 v/v).[7][8]

-

The solution is transferred to a 50 mL three-neck flask equipped with a magnetic stirrer and placed in a thermostatic water bath.[7][8]

-

Over a period of 15 minutes, ZnAl-BrO₃-LDHs (1.8 g, 1.8 mmol) are slowly added in batches to the reaction mixture. The reaction temperature is then raised to and controlled at 50°C.[7][8]

-

Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The reaction solution is extracted with dichloromethane. The organic phases are combined.[8]

-

Silica gel is added to the combined organic phase for adsorption of impurities.

-

The dichloromethane is removed by distillation under reduced pressure.[8]

-

The resulting residue is purified by column chromatography on silica gel using a solvent mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to yield the pure product.[8]

dot

Caption: Plausible synthetic workflow for this compound.

Applications in Research and Development

Halogenated anilines are a crucial class of intermediates in the synthesis of bioactive molecules and materials.[9] Specifically, substituted nitroanilines are precursors in the preparation of various dyes, pharmaceuticals, and other specialty chemicals.

At present, there are no specific, publicly available studies detailing the use of this compound in drug development or its role in any signaling pathways. Its structural similarity to other known bioactive anilines suggests potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents. Further research is required to explore its biological activity and potential applications.

Spectroscopic Data

Verified experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound (CAS 34033-41-5) are not available in the public domain. Chemical suppliers may provide this data upon request with a purchase. For reference, spectral data for isomeric compounds are available and can provide an indication of the expected spectral features.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, it should be handled with the standard precautions for halogenated nitroaromatic compounds. These compounds are generally considered hazardous.

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, it is recommended to consult the safety data sheet provided by the supplier.

Conclusion

This compound is a chemical intermediate with potential for use in organic synthesis, particularly in the development of novel pharmaceuticals and specialty chemicals. This guide has summarized the currently available information on its properties, a plausible synthetic approach, and its potential applications. A significant gap in the literature exists regarding its experimental physical and chemical data, detailed synthetic protocols, and biological activity. Further research is warranted to fully characterize this compound and explore its utility in various scientific and industrial fields.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 4. This compound | C6H4BrClN2O2 | CID 13443119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.34033-41-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 6. 34033-41-5|this compound|BLD Pharm [bldpharm.com]

- 7. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]

- 8. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 9. 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-2-chloro-6-nitroaniline

This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-6-nitroaniline, a halogenated nitroaromatic compound. The information is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document covers the synthesis, chemical properties, and analytical characterization of this compound.

Chemical Identity and Properties

This compound is a substituted aniline with the chemical formula C₆H₄BrClN₂O₂.[1] Its structure incorporates a bromine atom, a chlorine atom, and a nitro group attached to the aniline backbone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 34033-41-5 | PubChem[1] |

| Molecular Formula | C₆H₄BrClN₂O₂ | PubChem[1] |

| Molecular Weight | 251.46 g/mol | PubChem[1] |

| Exact Mass | 249.91447 Da | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Topological Polar Surface Area | 71.8 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Synthesis Protocols

The synthesis of substituted nitroanilines often involves electrophilic aromatic substitution reactions on an aniline derivative. The specific historical discovery of this compound is not well-documented in publicly available literature. However, general synthetic methodologies for similar compounds are well-established. A plausible multi-step synthesis starting from aniline is outlined below, based on common organic chemistry principles.[2]

Multi-step Synthesis from Aniline

This process involves protection of the amino group, followed by sequential halogenation and nitration, and finally deprotection.

Experimental Protocol:

-

Protection of the Amino Group: Aniline is reacted with acetic anhydride to form acetanilide. This step protects the highly reactive amino group and directs subsequent substitutions to the para and ortho positions.

-

Bromination: Acetanilide is then subjected to electrophilic aromatic substitution with bromine in a suitable solvent, such as acetic acid, to yield 4-bromoacetanilide.

-

Chlorination: The subsequent electrophilic aromatic substitution with chlorine will primarily occur at the ortho position to the activating acetamido group, yielding 4-bromo-2-chloroacetanilide.

-

Nitration: The nitration of 4-bromo-2-chloroacetanilide introduces the nitro group. The directing effects of the existing substituents will influence the position of the nitro group.

-

Deprotection: The final step involves the hydrolysis of the acetamido group back to an amino group, typically using acidic or basic conditions, to yield the final product, this compound.

Caption: Multi-step synthesis pathway from aniline.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns based on their substitution. The amino protons will appear as a broad singlet. |

| ¹³C NMR | Distinct signals for each of the six aromatic carbons, with chemical shifts influenced by the attached substituents (amino, nitro, bromo, and chloro groups). |

| FT-IR | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-N stretching, C-X (halogen) stretching, and asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ respectively). |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (251.46 g/mol ) and characteristic isotopic patterns due to the presence of bromine and chlorine. |

Applications in Research and Development

Halogenated nitroanilines are valuable intermediates in the synthesis of a wide range of organic molecules.[3][4] Their functional groups offer multiple reaction sites for building more complex structures.

-

Pharmaceutical Intermediates: These compounds can serve as starting materials for the synthesis of active pharmaceutical ingredients (APIs).[4][5] The presence of halogen and nitro groups allows for various chemical transformations to build pharmacologically active scaffolds.

-

Dye Synthesis: Nitroanilines are precursors in the production of azo dyes.[4] The amino group can be diazotized and coupled with other aromatic compounds to create a diverse range of colors.

-

Material Science: Substituted anilines are also explored in the development of nonlinear optical (NLO) materials.[6]

Caption: Potential applications of this compound.

Safety and Handling

Substituted nitroanilines are generally considered hazardous chemicals and should be handled with appropriate safety precautions. While specific toxicity data for this compound is not detailed in the search results, related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when working with this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a significant chemical intermediate with potential applications in various fields, including pharmaceuticals and material science. While its specific discovery and history are not extensively documented, its synthesis can be achieved through established organic chemistry methodologies. Further research into the biological activities and material properties of this and related compounds could unveil new applications in drug discovery and materials engineering.

References

- 1. This compound | C6H4BrClN2O2 | CID 13443119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. ripublication.com [ripublication.com]

- 7. 2-Bromo-4-chloro-6-nitrobenzenamine | C6H4BrClN2O2 | CID 11064884 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 4-Bromo-2-chloro-6-nitroaniline (CAS 34033-41-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-6-nitroaniline is a halogenated and nitrated aromatic amine with the CAS number 34033-41-5. Its molecular structure, featuring bromo, chloro, nitro, and amino functional groups, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, known applications, and a representative synthesis protocol. The strategic placement of its functional groups allows for a range of chemical modifications, making it a valuable building block in the synthesis of more complex molecules, particularly in the fields of dye chemistry and potentially in the development of novel pharmaceutical and agrochemical compounds.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions, for its purification, and for ensuring its safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 34033-41-5 | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [1][2] |

| Molecular Weight | 251.47 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| InChI Key | IZJHDXGYFMAJQJ-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])N)Cl)Br | [1][2] |

Uses and Applications

This compound primarily serves as a chemical intermediate in the synthesis of other organic compounds. Its utility stems from the reactivity of its functional groups:

-

Amino Group: The primary amine group can be readily diazotized and subsequently used in coupling reactions to form azo dyes. This is a common application for substituted anilines in the dye manufacturing industry.

-

Halogen Substituents: The bromo and chloro groups can be displaced or can participate in cross-coupling reactions, allowing for the formation of carbon-carbon or carbon-heteroatom bonds. This is a key strategy in building more complex molecular frameworks for pharmaceuticals and agrochemicals.

-

Nitro Group: The nitro group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring. It can also be reduced to an amino group, providing another site for further chemical modification.

While specific, large-scale industrial applications for this particular isomer are not widely documented, it is a valuable building block for research and development in the following areas:

-

Dye Synthesis: As a precursor for azo dyes.

-

Pharmaceutical Research: As a starting material for the synthesis of novel heterocyclic compounds and other potential drug candidates.

-

Agrochemical Research: In the development of new pesticides and herbicides.

-

Material Science: For the synthesis of specialized organic molecules with potential applications in electronics or as functional materials.

Experimental Protocols

Representative Synthesis of a Halogenated Nitroaniline

This protocol describes the bromination of a chloro-nitroaniline, which is a common method for introducing a bromine atom onto an activated or deactivated aromatic ring.

Materials:

-

2-Chloro-4-nitroaniline (starting material)

-

Potassium bromide (KBr)

-

Acetic acid (AcOH)

-

Water (H₂O)

-

A brominating agent/catalyst system (e.g., ZnAl-BrO₃-LDHs, or a combination of an oxidizing agent like sodium chlorate with a bromine source)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a three-neck flask equipped with a magnetic stirrer and a thermometer, dissolve 2-chloro-4-nitroaniline and potassium bromide in a mixture of acetic acid and water.

-

Bromination: While stirring the solution at a controlled temperature (e.g., 30-50 °C), slowly add the brominating agent/catalyst system. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The product is then extracted from the aqueous phase using an organic solvent such as dichloromethane. The organic layers are combined.

-

Purification: The crude product in the organic extract is purified by column chromatography on silica gel. A solvent system such as a mixture of petroleum ether and ethyl acetate is used as the eluent to isolate the pure this compound.

-

Characterization: The final product's identity and purity would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the synthesis and application of this compound as a chemical intermediate.

Safety and Handling

Substituted anilines, particularly those with nitro and halogen groups, should be handled with care. While specific toxicity data for this compound is limited, related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to Halogenated Nitroanilines for Researchers and Drug Development Professionals

Introduction: Halogenated nitroanilines are a class of aromatic compounds characterized by the presence of one or more halogen atoms and a nitro group attached to an aniline backbone. These structural motifs impart unique physicochemical properties and diverse biological activities, making them valuable intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The interplay between the electron-withdrawing nature of the nitro group and the halogens, and the electron-donating amino group, creates a versatile scaffold for chemical modifications and targeted biological interactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of halogenated nitroanilines, with a focus on their relevance to drug discovery and development.

Physicochemical Properties of Selected Halogenated Nitroanilines

The substitution pattern of halogens and the nitro group on the aniline ring significantly influences the physicochemical properties of these compounds. These properties, in turn, affect their reactivity, solubility, and biological activity. The following table summarizes key physicochemical data for a selection of halogenated nitroanilines.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 2-Chloro-4-nitroaniline | 121-87-9 | C₆H₅ClN₂O₂ | 172.57 | 107-110[2] | 320[3] | Soluble in ethanol, ether, benzene; slightly soluble in water.[3] |

| 4-Bromo-2-nitroaniline | 875-51-4 | C₆H₅BrN₂O₂ | 217.02 | 110-113[4] | 308.7[5] | Sparingly soluble in water; soluble in ethanol, acetone, dimethylformamide.[6] |

| 4-Fluoro-2-nitroaniline | 364-78-3 | C₆H₅FN₂O₂ | 156.11 | 90-94[7] | 295.1 | Insoluble in water.[8] |

| 2,6-Dichloro-4-nitroaniline | 99-30-9 | C₆H₄Cl₂N₂O₂ | 207.01 | 190-192[9] | 130 (at 0.27 kPa)[10] | 1 g/L in water (60°C).[1] |

| 2,4-Dichloro-6-nitroaniline | 2683-43-4 | C₆H₄Cl₂N₂O₂ | 207.01 | 101-103[11] | - | - |

| 3,5-Dichloro-4-nitroaniline | - | C₆H₄Cl₂N₂O₂ | 207.01 | - | - | - |

| 2,6-Dibromo-4-nitroaniline | 827-94-1 | C₆H₄Br₂N₂O₂ | 295.92 | 205-207[12] | - | Low in water; soluble in acetone, DMSO.[1] |

| 2-Iodo-4-nitroaniline | 6369-51-3 | C₆H₅IN₂O₂ | 264.02 | - | - | - |

| 3-Iodo-4-nitroaniline | 57575-35-4 | C₆H₅IN₂O₂ | 264.02 | - | - | - |

| 2,6-Diiodo-4-nitroaniline | 5398-27-6 | C₆H₄I₂N₂O₂ | 389.92 | 251-253[5] | 430.8[5] | Soluble in alcohol, ether; insoluble in water.[5] |

| 3-Chloro-5-nitroaniline | 5344-44-5 | C₆H₅ClN₂O₂ | 172.57 | 131-134[13] | 332.7 | - |

Biological Activity of Halogenated Anilines

Halogenated anilines, including nitro-substituted derivatives, have demonstrated a broad spectrum of biological activities. Their antimicrobial and antibiofilm properties are of particular interest in the search for new therapeutic agents to combat drug-resistant pathogens. The following table presents minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for selected halogenated anilines.

| Compound | Target Organism/Cell Line | Activity Type | Value | Reference |

| 4-Bromo-3-chloroaniline | Uropathogenic Escherichia coli (UPEC) | MIC | 200 µg/mL | [9] |

| 4-Bromo-3-chloroaniline | Uropathogenic Escherichia coli (UPEC) | Biofilm Inhibition IC50 | 10 µg/mL | [9] |

| 3,5-Dibromoaniline | Uropathogenic Escherichia coli (UPEC) | MIC | 100 µg/mL | [9] |

| 3,5-Dibromoaniline | Uropathogenic Escherichia coli (UPEC) | Biofilm Inhibition IC50 | 10 µg/mL | [9] |

Experimental Protocols

Detailed methodologies for the synthesis of halogenated nitroanilines are crucial for their application in research and development. Below are protocols for the preparation of several key compounds.

Synthesis of 2,6-Dichloro-4-nitroaniline

This procedure describes the chlorination of p-nitroaniline to yield 2,6-dichloro-4-nitroaniline.[14]

Materials:

-

p-Nitroaniline

-

Concentrated hydrochloric acid

-

Potassium chlorate

-

Water

-

Glacial acetic acid (for purification)

-

Alcohol (for purification)

Procedure:

-

Dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid at 50°C in a reaction flask.

-

Gradually add a solution of 16.4 g of potassium chlorate in 350 ml of water from a dropping funnel at approximately 25°C.

-

After the addition of the potassium chlorate solution is complete, dilute the reaction mixture with a large volume of water.

-

Collect the precipitated 2,6-dichloro-4-nitroaniline by filtration.

-

Wash the precipitate thoroughly with water and then with a small amount of alcohol.

-

Purify the product by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol. The expected yield of lemon-yellow needles is 87%, with a melting point of 185-188°C.[14]

Synthesis of 2-Bromo-6-chloro-4-nitroaniline

This protocol outlines the bromination of 2-chloro-4-nitroaniline.

Materials:

-

2-Chloro-4-nitroaniline

-

Potassium bromide

-

Acetic acid

-

Water

-

ZnAl-BrO₃-LDHs (Layered Double Hydroxides)

-

Dichloromethane

-

Silica gel

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 345 mg (2 mmol) of 2-chloro-4-nitroaniline and 143 mg (1.2 mmol) of potassium bromide in 10 mL of a 9:1 mixture of acetic acid and water.

-

Transfer the solution to a 50 mL three-neck flask and place it in a thermostatic magnetic stirring water bath at 50°C.

-

Stir the reaction mixture at 30°C for 1 hour.

-

Slowly add 1.8 g (1.8 mmol) of ZnAl-BrO₃-LDHs in batches over 15 minutes.

-

After the reaction is complete, extract the solution with dichloromethane.

-

Combine the organic phases and add silica gel (200-300 mesh) for adsorption.

-

Remove the dichloromethane by distillation under reduced pressure.

-

Purify the residue by column chromatography using a 10:1 mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure product.[14]

Synthesis of 3-Chloro-5-nitroaniline

This method describes the synthesis of 3-chloro-5-nitroaniline from 1-chloro-3,5-dinitrobenzene.[6]

Materials:

-

1-Chloro-3,5-dinitrobenzene

-

Ethanol

-

20% aqueous ammonium sulfide

-

Water

-

Acetone

-

Petroleum ether

-

Silica gel

Procedure:

-

Dissolve 0.50 g (2.47 mmol) of 1-chloro-3,5-dinitrobenzene in a mixed solvent of 6 mL of ethanol and 3 mL of 20% aqueous ammonium sulfide.

-

Reflux the reaction mixture for 1 hour.

-

After the reaction is complete, dilute the mixture with an appropriate amount of water.

-

Collect the solid product by filtration and dry it.

-

Purify the product by flash chromatography on a silica gel column using a 10% acetone-petroleum ether mixture as the eluent to yield 3-chloro-5-nitroaniline as an orange powder (0.36 g, 84% yield).[6]

Signaling Pathways and Mechanisms of Action

The biological effects of halogenated nitroanilines are often attributed to their ability to interfere with essential cellular pathways. A key mechanism for nitroaromatic compounds, in general, involves their reduction by bacterial nitroreductases, leading to the formation of cytotoxic intermediates. Furthermore, some halogenated anilines have been shown to modulate the adenylate cyclase signaling pathway.

General Mechanism of Nitroaromatic Compound Action in Bacteria

Nitroaromatic compounds can be activated by bacterial nitroreductases, which are flavoenzymes that catalyze the NAD(P)H-dependent reduction of the nitro group. This process generates highly reactive nitroso and hydroxylamino intermediates that can cause cellular damage and inhibit bacterial growth.[15]

Caption: General mechanism of action for nitroaromatic compounds in bacteria.

Adenylate Cyclase Signaling Pathway

The adenylate cyclase (AC) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. It is initiated by the activation of G protein-coupled receptors (GPCRs), leading to the production of the second messenger cyclic AMP (cAMP). Some studies suggest that halogenated anilines may exert their biological effects by inhibiting adenylate cyclase activity.[16]

Caption: The adenylate cyclase signaling pathway and potential inhibition by halogenated nitroanilines.

Experimental and Characterization Workflow

The synthesis and characterization of novel halogenated nitroanilines follow a systematic workflow to ensure the purity and structural integrity of the final compounds. This process is essential for obtaining reliable data in subsequent biological assays.

Caption: General workflow for the synthesis and characterization of halogenated nitroanilines.

References

- 1. 2,6-Dibromo-4-nitroaniline | 827-94-1 | Benchchem [benchchem.com]

- 2. Speeding up the organic chemistry workflow: from concept to compound [connect.discoveracs.org]

- 3. researchgate.net [researchgate.net]

- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. 3-chloro-5-nitro-aniline synthesis - chemicalbook [chemicalbook.com]

- 7. 2,6-Dibromo-4-nitroaniline | 827-94-1 [chemicalbook.com]

- 8. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 9. 2,6-Dichloro-4-nitroaniline | 99-30-9 [chemicalbook.com]

- 10. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4-DICHLORO-6-NITROANILINE | 2683-43-4 [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 3-Chloro-5-nitroaniline | CymitQuimica [cymitquimica.com]

- 14. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 15. biotage.com [biotage.com]

- 16. 3-chloro-5-nitro-aniline|lookchem [lookchem.com]

Potential Research Areas for 4-Bromo-2-chloro-6-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chloro-6-nitroaniline is a halogenated nitroaniline with significant potential as a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring electrophilic and nucleophilic sites, opens avenues for the synthesis of a diverse range of derivatives. This technical guide explores the potential research areas for this compound, providing a proposed synthetic route, key physicochemical properties of related compounds for comparative analysis, and detailed insights into its application in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors, and in the synthesis of specialized azo dyes. This document aims to serve as a foundational resource for researchers looking to explore the chemistry and applications of this promising, yet under-documented, compound.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClN₂O₂ | PubChem |

| Molecular Weight | 251.47 g/mol | PubChem |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 249.9144 | PubChem |

| Monoisotopic Mass | 249.9144 | PubChem |

| Topological Polar Surface Area | 71.8 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 235 | PubChem |

Table 2: Experimental Data for Structurally Related Compounds

| Compound | CAS Number | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 4-Bromo-2-nitroaniline | 875-51-4 | 110-113 | - | - |

| 4-Bromo-2-chloroaniline | 6627-51-6 | 70-72 | 7.37 (d, J=2.2 Hz, 1H), 7.15 (dd, J=8.5, 2.2 Hz, 1H), 6.63 (d, J=8.6 Hz, 1H), 4.02 (br s, 2H) | 142.1, 131.6, 130.5, 119.9, 116.8, 109.3 |

| 2-Bromo-6-chloro-4-nitroaniline | 99-29-6 | 176-178 | - | - |

Synthesis of this compound

A specific, experimentally validated synthesis for this compound is not prominently featured in the chemical literature. However, based on established methods for the bromination of substituted anilines, a reliable synthetic route can be proposed starting from the commercially available 2-chloro-6-nitroaniline.

Proposed Synthetic Pathway

The proposed synthesis involves the electrophilic bromination of 2-chloro-6-nitroaniline. The directing effects of the substituents on the aromatic ring are key to achieving the desired regioselectivity. The amino group is a strong activating group and ortho-, para-directing. The nitro group is a strong deactivating group and meta-directing. The chloro group is a deactivating group and ortho-, para-directing. In 2-chloro-6-nitroaniline, the position para to the strongly activating amino group (position 4) is the most favorable site for electrophilic substitution.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of the isomeric 2-Bromo-6-chloro-4-nitroaniline.

Materials:

-

2-chloro-6-nitroaniline

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (saturated)

-

Dichloromethane

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a well-ventilated fume hood, dissolve 2-chloro-6-nitroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the red-orange color of bromine disappears.

-

Pour the reaction mixture into ice-water and extract the product with dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield pure this compound.

Potential Research Areas

The unique substitution pattern of this compound makes it an attractive starting material for several areas of chemical and pharmaceutical research.

Medicinal Chemistry: Development of Kinase Inhibitors

Halogenated aromatic compounds are prevalent in medicinal chemistry, often enhancing the binding affinity and metabolic stability of drug candidates. The scaffold of this compound is particularly relevant for the development of inhibitors for protein kinases, such as Casein Kinase 2 (CK2).

3.1.1. Casein Kinase 2 (CK2) Inhibition

CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival. Inhibition of CK2 is a promising strategy for cancer therapy. Halogenated benzimidazoles and benzotriazoles are known classes of CK2 inhibitors, and this compound can serve as a precursor to novel halogenated heterocyclic compounds with potential CK2 inhibitory activity.

Caption: Simplified CK2 signaling pathway and the point of intervention.

3.1.2. Experimental Workflow for Screening CK2 Inhibitors

The following workflow outlines the general steps for synthesizing and evaluating novel CK2 inhibitors derived from this compound.

Caption: Workflow for the development of CK2 inhibitors.

Azo Dye Synthesis

Azo dyes are a major class of synthetic colorants used in a variety of industries. The amino group of this compound can be readily diazotized and coupled with various aromatic compounds to produce a range of azo dyes with potentially unique colors and properties due to the influence of the halogen and nitro substituents.

3.2.1. General Reaction Scheme for Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a two-step process: diazotization followed by azo coupling.

Caption: General scheme for the synthesis of azo dyes.

3.2.2. Experimental Protocol for Azo Dye Synthesis (General)

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Coupling partner (e.g., phenol, β-naphthol)

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization: Dissolve this compound in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.

-

Azo Coupling: In a separate beaker, dissolve the coupling partner in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with constant stirring.

-

A colored precipitate of the azo dye should form. Continue stirring in the ice bath for 30 minutes.

-

Collect the azo dye by vacuum filtration, wash with cold water, and dry.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential for a range of research applications. Its synthesis, while not explicitly documented, can be reliably predicted based on established chemical principles. The key areas for future research lie in its use as a scaffold for novel kinase inhibitors in medicinal chemistry and as a precursor for specialized azo dyes. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate and inspire further investigation into the properties and applications of this versatile molecule. Researchers are encouraged to explore the derivatization of this compound to unlock its full potential in drug discovery and materials science.

An In-depth Technical Guide to 4-Bromo-2-chloro-6-nitroaniline and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental and application data for 4-Bromo-2-chloro-6-nitroaniline (CAS: 34033-41-5) is limited in publicly available scientific literature. This guide provides a comprehensive overview of its known properties and supplements this with in-depth information on its closely related and better-documented isomers, offering valuable insights into the synthesis, characterization, and potential applications of this class of compounds.

Introduction

This compound is a halogenated nitroaromatic compound. This class of molecules serves as crucial building blocks in organic synthesis, particularly as intermediates in the preparation of dyes, agrochemicals, and pharmaceuticals. The specific arrangement of the bromo, chloro, and nitro substituents on the aniline ring dictates the molecule's reactivity and potential biological activity. This guide summarizes the available data for this compound and provides a detailed look at its isomers to facilitate further research and development.

Physicochemical Properties

The properties of this compound have been primarily determined through computational methods. A summary of these properties is presented below. For comparison, the experimental data for the isomer 2-Bromo-6-chloro-4-nitroaniline is also included.

Table 1: Computed Physicochemical Properties of this compound[1]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 34033-41-5 |

| Molecular Formula | C₆H₄BrClN₂O₂ |

| Molecular Weight | 251.46 g/mol |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 249.91447 Da |

| Monoisotopic Mass | 249.91447 Da |

| Topological Polar Surface Area | 71.8 Ų |

| Heavy Atom Count | 12 |

Table 2: Physical and Chemical Properties of 2-Bromo-6-chloro-4-nitroaniline[2]

| Property | Value |

| CAS Number | 99-29-6 |

| Appearance | Pale yellow to yellow or orange powder/crystal |

| Melting Point | 176-178 °C |

| Storage | Room temperature, protected from light, under inert gas |

Synthesis of Halogenated Nitroanilines

Experimental Protocol: Synthesis of 2-Bromo-6-chloro-4-nitroaniline[2]

This protocol details the bromination of 2-chloro-4-nitroaniline to yield 2-Bromo-6-chloro-4-nitroaniline.

Materials:

-

2-chloro-4-nitroaniline (345 mg, 2 mmol)

-

Potassium bromide (143 mg, 1.2 mmol)

-

Acetic acid (AcOH)

-

Water (H₂O)

-

ZnAl-BrO₃-LDHs (1.8 g, 1.8 mmol) - A brominating agent prepared as a layered double hydroxide.

Procedure:

-

A solvent mixture of acetic acid and water (9:1 v/v) is prepared.

-

2-chloro-4-nitroaniline and potassium bromide are dissolved in 10 mL of the solvent mixture in a 50 mL three-neck flask.

-

The reaction flask is placed in a thermostatic magnetic stirring water bath, and the temperature is controlled at 50 °C.

-

The reaction mixture is stirred at 30 °C for 1 hour.

-

ZnAl-BrO₃-LDHs is added slowly in batches over 15 minutes.

-

The reaction is monitored for completion.

General Synthetic Workflow

The synthesis of halogenated nitroanilines typically involves a multi-step process of nitration and halogenation of an appropriate aniline precursor. The order of these steps is crucial to achieve the desired substitution pattern due to the directing effects of the substituents. The following diagram illustrates a generalized synthetic pathway.

Spectroscopic Data

Detailed spectroscopic data for this compound is not available. However, data for the isomer 2-Bromo-6-chloro-4-nitroaniline can be found and is presented here for reference.

Table 3: Mass Spectrometry Data for 2-Bromo-6-chloro-4-nitroaniline[3]

| Data Source | Key Mass-to-Charge Ratios (m/z) |

| GC-MS (NIST) | 252, 222, 220, 179 |

Note: The presence of bromine and chlorine isotopes would lead to a characteristic isotopic pattern in the mass spectrum.

Applications and Biological Activity

There is no specific information regarding the applications or biological activity of this compound in the reviewed literature. However, related compounds, such as bromo- and chloro-substituted nitroanilines, are known to be used as intermediates in the synthesis of various organic molecules. For instance, 2-Bromo-6-chloro-4-nitroaniline is used in gas chromatography for analytical determinations.[1]

Signaling Pathways and Experimental Workflows

No information on signaling pathways involving this compound was found. A generalized experimental workflow for the characterization of a newly synthesized halogenated nitroaniline is presented below.

Conclusion

This compound remains a compound with limited documented experimental data. This guide has summarized the available computed properties and has drawn on data from its isomers to provide a more complete picture for researchers. The provided synthetic protocol and characterization workflow offer a starting point for the synthesis and analysis of this and related compounds. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential applications in drug development and other scientific fields.

References

4-Bromo-2-chloro-6-nitroaniline: A Technical Overview of a Niche Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the known chemical properties of 4-Bromo-2-chloro-6-nitroaniline, a halogenated nitroaromatic compound. Due to its specific substitution pattern, this molecule is of interest as a potential building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document summarizes the available computed data, outlines a plausible synthetic strategy based on related compounds, and provides general safety and handling information.

It is important to note that experimentally verified data for this specific isomer is limited in publicly accessible literature. Much of the information presented herein is based on computational models and data available for structurally similar compounds.

Core Chemical Properties

The fundamental chemical identifiers and computed properties of this compound are summarized below. These values provide a foundational understanding of the molecule's size, polarity, and general behavior.

| Property | Value | Source |

| CAS Number | 34033-41-5 | [1] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |

| Molecular Weight | 251.46 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])N)Cl)Br | [1] |

| InChI Key | IZJHDXGYFMAJQJ-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 2.9 | [1] |

| Topological Polar Surface Area | 71.8 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Formal Charge | 0 | [1] |

Note: The XLogP3 value suggests a moderate level of lipophilicity. The topological polar surface area indicates potential for membrane permeability.

Experimental Data

Spectroscopic Data

While some chemical suppliers indicate the availability of spectroscopic data for this compound, the actual spectra are not publicly available. Based on the structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling constants would be influenced by the positions of the bromo, chloro, and nitro substituents.

-

¹³C NMR: Resonances for the six aromatic carbons, with chemical shifts significantly affected by the attached functional groups.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine group, C-N stretching, C-X (C-Br, C-Cl) stretching, and asymmetric and symmetric stretching of the nitro group.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis and Reactivity

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be conceptualized based on established methods for the halogenation and nitration of anilines. A potential multi-step synthesis could involve the protection of the aniline, followed by sequential halogenation and nitration, and subsequent deprotection.

Below is a generalized workflow illustrating a potential synthetic approach.

Caption: A plausible synthetic pathway for this compound.

The reactivity of this compound is expected to be dictated by the interplay of its functional groups. The aniline moiety can undergo reactions such as diazotization, while the aromatic ring is deactivated towards further electrophilic substitution due to the presence of the nitro group. The halogen substituents can potentially participate in nucleophilic aromatic substitution reactions or cross-coupling reactions.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, related halogenated nitroanilines have been reported to exhibit a range of biological effects, including mutagenic and carcinogenic properties[3]. Some halogenated organic compounds have been implicated in various health effects, including reproductive, neurological, and endocrine disruption[4][5]. It is plausible that this compound could exhibit some level of biological activity, but this would require experimental validation.

Safety and Handling

Specific safety and handling data for this compound is not available. For related compounds like 4-Bromo-2-nitroaniline, the following hazards are identified: Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation[6].

It is recommended to handle this compound with the standard precautions for handling potentially hazardous chemical compounds. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a chemical entity with potential applications in synthetic chemistry. However, a significant gap exists in the publicly available experimental data for this specific isomer. The information presented in this guide, largely based on computational predictions and data from related compounds, serves as a starting point for researchers. Further experimental investigation is necessary to fully characterize its chemical and physical properties, elucidate its biological activity, and establish definitive synthetic and purification protocols. Researchers and drug development professionals are advised to proceed with caution and to conduct their own thorough experimental evaluations.

References

- 1. This compound | C6H4BrClN2O2 | CID 13443119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perspective on halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2-chloro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-6-nitroaniline, a halogenated nitroaromatic compound of interest in various chemical and pharmaceutical research fields. This document collates available data on its chemical identity, synthetic approaches, and potential biological significance, offering a valuable resource for professionals in drug discovery and development.

Chemical Identity and Synonyms

A clear identification of a chemical entity is fundamental for research and regulatory purposes. This compound is known by several synonyms and is cataloged under various chemical identifiers. The following table summarizes this information for easy reference.[1]

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 34033-41-5 |

| PubChem CID | 13443119 |

| Molecular Formula | C₆H₄BrClN₂O₂ |

| Molecular Weight | 251.47 g/mol |

| InChI | InChI=1S/C6H4BrClN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 |

| InChIKey | IZJHDXGYFMAJQJ-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])N)Cl)Br |

| Depositor-Supplied Synonyms | 4-bromo-2-chloro-6-nitro-aniline, 2-Chloro-4-bromo-6-nitro aniline, 4-Bromo-2-chloro-6-nitro-phenylamine, (4-bromo-2-chloro-6-nitrophenyl)amine |

Experimental Protocols

Synthesis of 2-Bromo-6-chloro-4-nitroaniline (A Representative Protocol)

This protocol details the bromination of 2-chloro-4-nitroaniline to yield its 6-bromo derivative.

Materials:

-

2-chloro-4-nitroaniline

-

Potassium bromide (KBr)

-

Acetic acid (AcOH)

-

Water (H₂O)

-

ZnAl-BrO₃-LDHs (a brominating agent)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel (200-300 mesh)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 345 mg (2 mmol) of 2-chloro-4-nitroaniline and 143 mg (1.2 mmol) of potassium bromide in 10 mL of a 9:1 mixture of acetic acid and water.

-

Transfer the solution to a 50 mL three-neck flask equipped with a magnetic stirrer and place it in a thermostatic water bath set to 50 °C.

-

Stir the reaction mixture at 30 °C for 1 hour.

-

Slowly add 1.8 g (1.8 mmol) of ZnAl-BrO₃-LDHs in batches over 15 minutes.

-

Upon completion of the reaction, extract the mixture with dichloromethane.

-

Combine the organic phases and add silica gel for adsorption.

-

Remove the dichloromethane by distillation under reduced pressure.

-

Purify the residue by column chromatography on silica gel, using a 10:1 mixture of petroleum ether and ethyl acetate as the eluent, to obtain the pure product.[3]

This reaction reportedly yields a yellow solid with a purity of 99.1% and a yield of up to 97.62%.[3]

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathways have been documented for this compound itself, studies on structurally related compounds suggest potential areas of investigation. For instance, the related compound 4-Bromo-2-nitroaniline has been shown to exhibit inhibitory activity against histone deacetylase (HDAC) and to induce apoptosis in epithelial-mesenchymal transition cells, possibly through the inhibition of DNA methyltransferases and DNA replication.[4] This compound has also been noted for its anti-inflammatory, antimicrobial, and antitumor properties.[4]

Given these findings, it is plausible that this compound could exhibit similar biological activities. Further research, including cellular assays and molecular docking studies, is warranted to explore its potential as a therapeutic agent. A logical workflow for such an investigation is outlined below.

Caption: A logical workflow for the investigation of the biological activity of this compound.

Data Presentation

Quantitative data for this compound is scarce in the public domain. However, data for related isomers can provide an indication of the expected physicochemical properties.

Table 2: Physicochemical Properties of Related Bromo-chloro-nitroaniline Isomers

| Compound | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Reference |

| 2-Bromo-6-chloro-4-nitroaniline | 251.47 | 99-29-6 | 153 | [5] |

| 4-Bromo-2-nitroaniline | 217.02 | 875-51-4 | 110-113 | [6] |

| 2-Bromo-4-chloro-6-nitroaniline | 251.47 | 827-25-8 | Not available | [7] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 2-Bromo-6-chloro-4-nitroaniline, a representative protocol that could be adapted for this compound.

Caption: An experimental workflow for the synthesis of a bromo-chloro-nitroaniline derivative.

References

- 1. This compound | C6H4BrClN2O2 | CID 13443119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]

- 3. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Bromo-2-nitroaniline | 875-51-4 | FB10713 | Biosynth [biosynth.com]

- 5. 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-nitroaniline | CAS#:875-51-4 | Chemsrc [chemsrc.com]

- 7. scbt.com [scbt.com]

The Pivotal Role of 4-Bromo-2-chloro-6-nitroaniline in Modern Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers and Pharmaceutical Professionals

Introduction: 4-Bromo-2-chloro-6-nitroaniline is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring electron-withdrawing nitro and chloro groups, a bromo substituent, and a reactive amine functionality, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its burgeoning role in the development of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

This compound is a crystalline solid, typically appearing as a pale yellow to orange powder.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 99-29-6 | [1] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |

| Molecular Weight | 251.47 g/mol | [1] |

| Melting Point | 176-178 °C | [1] |

| Appearance | Pale yellow to yellow or orange powder/crystal | [1] |

| Storage | Room temperature, protected from light, under inert gas | [1] |

While comprehensive public spectral data for this compound is limited, spectroscopic data for the closely related compound 4-bromo-2-nitroaniline is available and can provide some comparative insights.

| Spectroscopic Data for 4-bromo-2-nitroaniline | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.77 (d, 1H, J = 4 Hz), 8.08 (d, 1H, J = 7.5 Hz), 7.38-7.26 (m, 2H), 7.17 (d, 1H, J = 7.5 Hz), 6.95 (d, 1H, J = 8 Hz) , 4.99 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 147.5, 144.0, 138.5, 136.1, 128.9, 127.5, 121.4, 116.1, 110.1 |

| IR (KBr Pellet) | Major peaks can be found in publicly available spectral databases. |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 216, m/z 2nd Highest: 218, m/z 3rd Highest: 170 |

Synthesis of this compound: Experimental Protocols

The primary synthetic route to this compound involves the bromination of 2-chloro-4-nitroaniline. Below are two detailed experimental protocols.

Protocol 1: Bromination using Potassium Bromide and a Layered Double Hydroxide Catalyst

This method employs a heterogeneous catalyst for the bromination of 2-chloro-4-nitroaniline.

Materials:

-

2-chloro-4-nitroaniline (345 mg, 2 mmol)

-

Potassium bromide (143 mg, 1.2 mmol)

-

ZnAl-BrO₃-LDHs catalyst (1.8 g, 1.8 mmol)

-

Acetic acid (AcOH)

-

Water

-

Dichloromethane

-

Silica gel (200-300 mesh)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 2-chloro-4-nitroaniline and potassium bromide in 10 mL of a 9:1 mixture of acetic acid and water in a 50 mL three-neck flask.

-

Place the flask in a thermostatic magnetic stirring water bath and control the reaction temperature at 50 °C.

-

Stir the reaction mixture at 30 °C for 1 hour.

-

Slowly add the ZnAl-BrO₃-LDHs catalyst in batches over 15 minutes.

-

After the reaction is complete (monitored by TLC), extract the reaction solution with dichloromethane.

-

Combine the organic phases and add silica gel for adsorption.

-

Remove the dichloromethane by distillation under reduced pressure.

-

Purify the residue by column chromatography using a 10:1 mixture of petroleum ether and ethyl acetate as the eluent.

-

The final product is a yellow solid.

Yield: 95%[1]

Protocol 2: Bromination using Sodium Chlorate and Hydrobromic Acid

This protocol outlines a method using sodium chlorate as an oxidizing agent in an acidic medium.

Materials:

-

o-chloro-p-nitroaniline (90 g)

-

Sulfuric acid (60 g)

-

Water (240 g)

-

Brominated waste acid (450 g)

-

Hydrobromic acid (44.2 g)

-

Sodium chlorate (19.5 g)

Procedure:

-

Prepare a bottom acid by adding 60 g of sulfuric acid and 240 g of water to 450 g of brominated waste acid.

-

Add 90 g of o-chloro-p-nitroaniline to the bottom acid, followed by 44.2 g of hydrobromic acid.

-

Prepare a solution of 19.5 g of sodium chlorate in water.

-

Slowly add the sodium chlorate solution dropwise to the reaction mixture, maintaining the temperature at 35 °C.

-

After the addition is complete, allow the temperature to rise to 65 °C and maintain it until the reaction is complete.

-

Isolate the product by suction filtration and wash with water.

Yield: 127.7 g (Purity: 99.1%)

Role as a Chemical Intermediate in Drug Discovery and Bioactive Heterocycle Synthesis

The strategic placement of reactive sites on the this compound scaffold makes it a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activity.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals. The ortho-nitroaniline moiety of this compound can be readily converted to an ortho-diamine, which is a key precursor for benzimidazole synthesis. This transformation is typically achieved through reduction of the nitro group, often using reagents like iron powder in the presence of an acid. The resulting diamine can then be cyclized with various electrophiles to afford a wide range of substituted benzimidazoles.

Precursor to Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The aniline scaffold is a common feature in many kinase inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the kinase active site. While direct applications of this compound in the synthesis of named kinase inhibitors are not extensively documented in publicly available literature, the closely related analog, 4-Bromo-2-methyl-6-nitroaniline, is a known intermediate in the development of Casein Kinase 2 (CK2) inhibitors. CK2 is a serine/threonine kinase that is implicated in cell proliferation and apoptosis, making it a promising target for cancer therapy. This suggests that this compound could similarly serve as a valuable starting material for the synthesis of novel kinase inhibitors.

Development of Hybrid Analogs

The versatility of this compound is further demonstrated by the use of its analog, 4-Bromo-2-methyl-6-nitroaniline, in the creation of telmisartan-glitazone hybrid analogs. These hybrid molecules are designed to treat metabolic syndrome by combining the therapeutic effects of an angiotensin receptor blocker (telmisartan) and a PPAR-γ activator (a glitazone). This highlights the potential for using this compound as a scaffold to link different pharmacophores, leading to the development of multi-target drugs.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and potential applications of this compound.

Caption: Synthesis of this compound.

Caption: General experimental workflow for synthesis and analysis.

Caption: Potential synthetic pathways to bioactive molecules.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its highly functionalized structure provides multiple avenues for derivatization, enabling the construction of diverse molecular scaffolds. The established synthetic protocols for this compound, coupled with its potential to serve as a precursor to important classes of bioactive molecules such as benzimidazoles and kinase inhibitors, underscore its importance for researchers and scientists in the pharmaceutical industry. Further exploration of the reactivity of this intermediate is likely to uncover new synthetic methodologies and lead to the discovery of novel therapeutic agents.

References

Methodological & Application

Synthesis of 4-Bromo-2-chloro-6-nitroaniline from 2-chloro-4-nitroaniline

Introduction

4-Bromo-2-chloro-6-nitroaniline is a valuable substituted aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its structure, featuring electron-withdrawing nitro and chloro groups and a bromo substituent, makes it a versatile building block for introducing specific functionalities into larger molecules. This application note provides a detailed protocol for the synthesis of this compound via the electrophilic bromination of 2-chloro-4-nitroaniline. The described method offers a high yield and purity of the final product.

Reaction Scheme

Experimental Protocol

This protocol details the synthesis of this compound from 2-chloro-4-nitroaniline using potassium bromide as the bromine source and a solid-supported oxidizing agent.

Materials and Reagents:

Equipment:

-

50 mL three-neck flask

-

Thermostatic magnetic stirring water bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a 50 mL three-neck flask, dissolve 345 mg (2 mmol) of 2-chloro-4-nitroaniline and 143 mg (1.2 mmol) of potassium bromide in 10 mL of a 9:1 mixture of acetic acid and water.[1][2]

-

Temperature Control: Place the flask in a thermostatic magnetic stirring water bath and adjust the temperature to 30 °C. Stir the mixture for 1 hour.[1]

-

Addition of Oxidizing Agent: After 1 hour, increase the temperature to 50 °C. Slowly add 1.8 g (1.8 mmol) of ZnAl-BrO₃-LDHs in batches over 15 minutes.[1][2]

-

Reaction Monitoring: Allow the reaction to proceed at 50 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the product with dichloromethane. Combine the organic phases.[1][2]

-

Purification: Add silica gel (200-300 mesh) to the combined organic phases and adsorb the product. Remove the dichloromethane by distillation under reduced pressure. Purify the residue by column chromatography using a solvent mixture of petroleum ether and ethyl acetate (10:1) as the eluent.[1][2]

-

Product Characterization: The final product, this compound, is obtained as a yellow solid.[1][2] The melting point of 2-Bromo-6-chloro-4-nitroaniline is reported to be 176-178 °C.[2]

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-chloro-4-nitroaniline | [1] |

| Reagents | KBr, ZnAl-BrO₃-LDHs, AcOH/H₂O | [1] |

| Reaction Temperature | 30 °C for 1h, then 50 °C | [1] |

| Reaction Time | Not specified, monitor by TLC | |

| Product | This compound | [1] |

| Appearance | Yellow solid | [1][2] |

| Yield | 95% | [1][2] |

| Purity (alternative method) | 99.1% | [1] |

| Purification Method | Column Chromatography (Petroleum ether:Ethyl acetate = 10:1) | [1][2] |

| Melting Point | 176-178 °C | [2] |

Alternative Protocol

An alternative industrial-scale synthesis involves the use of hydrobromic acid and sodium chlorate in an aqueous sulfuric acid medium. In this procedure, 90g of 2-chloro-4-nitroaniline is reacted with 44.2g of hydrobromic acid and 19.5g of sodium chlorate solution. The reaction temperature is maintained between 35 °C and 65 °C. This method yields 127.7g of 2-chloro-4-nitro-6-bromoaniline with a purity of 99.1%.[1]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Structure

Caption: Reaction from 2-chloro-4-nitroaniline to this compound.

References

Application Notes and Protocols for the Laboratory Preparation of 4-Bromo-2-chloro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-6-nitroaniline is a valuable substituted aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its specific substitution pattern makes it a versatile building block in medicinal chemistry and materials science. This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on a high-yield bromination of 2-chloro-4-nitroaniline.

Chemical Properties and Safety Information

-

IUPAC Name: this compound[1]

-

Appearance: Pale yellow to yellow or orange powder or crystal[3]

-

Melting Point: 176-178 °C[3]

Safety Precautions: this compound is a hazardous substance. It is toxic if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-4-nitroaniline | [2][3] |

| Product | This compound | [2][3] |

| Yield | 95% | [2][3] |

| Purity (Example) | 99.1% | [2] |

| Melting Point | 176-178 °C | [3] |

| Eluent for Column Chromatography | Petroleum ether: Ethyl acetate (10:1) | [2][3] |

Experimental Protocol: Bromination of 2-Chloro-4-nitroaniline

This protocol is based on the bromination of 2-chloro-4-nitroaniline using potassium bromide and a solid-phase brominating agent.

Materials and Reagents:

-

2-Chloro-4-nitroaniline

-

Potassium bromide (KBr)

-

ZnAl-BrO₃-LDHs (Zinc Aluminum Layered Double Hydroxide containing Bromate)

-

Acetic acid (AcOH)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Silica gel (200-300 mesh)

-

Petroleum ether

-

Ethyl acetate